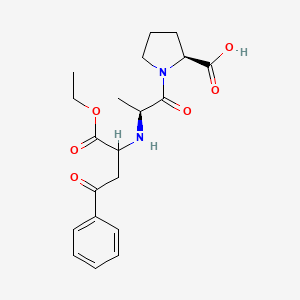
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is a chemical compound known for its role as an impurity in the synthesis of certain pharmaceuticals, such as enalapril . This compound is characterized by its complex structure, which includes an ethoxy group, a dioxo group, and a phenylbutan moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of (S)-1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl with D-alanine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and yield, often accompanied by a Certificate of Analysis to verify the quality of the final product .
化学反应分析
Types of Reactions
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
科学研究应用
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy of measurements.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations to understand its impact on drug efficacy and safety.
作用机制
The mechanism of action of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system involved.
相似化合物的比较
Similar Compounds
Enalapril: A related compound used as an antihypertensive agent.
Moexipril: Another similar compound with comparable structural features.
Uniqueness
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is unique due to its specific structural configuration and the presence of both ethoxy and dioxo groups. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
88098-09-3 |
|---|---|
分子式 |
C20H26N2O6 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[(1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-3-28-20(27)15(12-17(23)14-8-5-4-6-9-14)21-13(2)18(24)22-11-7-10-16(22)19(25)26/h4-6,8-9,13,15-16,21H,3,7,10-12H2,1-2H3,(H,25,26)/t13-,15?,16-/m0/s1 |
InChI 键 |
MXCSVTIFEAAXAA-VFDRBLODSA-N |
手性 SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


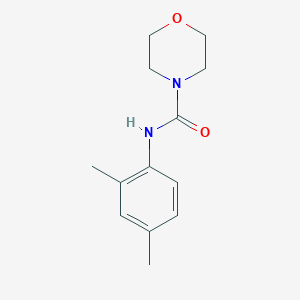
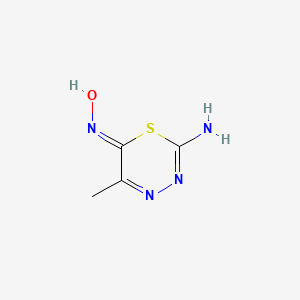
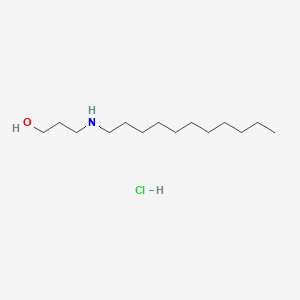
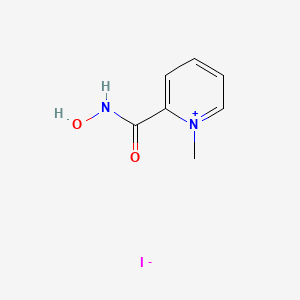
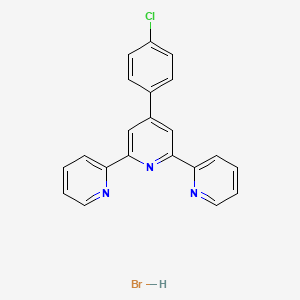
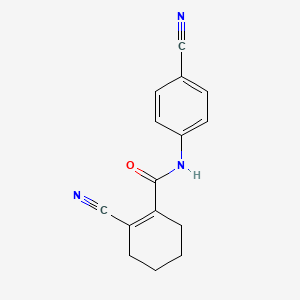
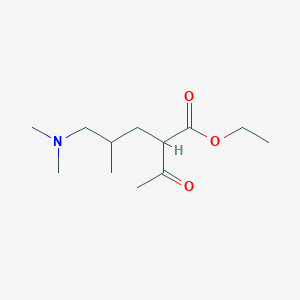
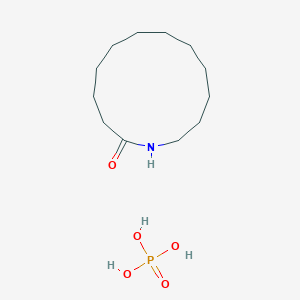
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
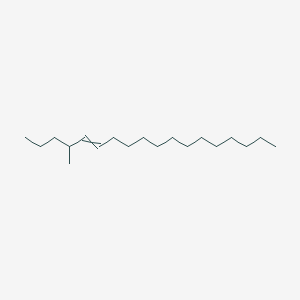
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
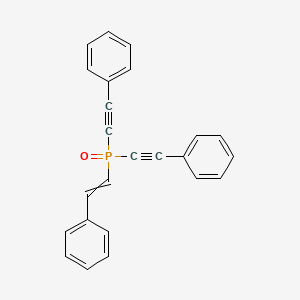
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
